molecular formula C14H20ClNO4 B3107464 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1609409-33-7

3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride

Cat. No. B3107464
CAS RN: 1609409-33-7
M. Wt: 301.76
InChI Key: BYXVLIKOBPWTOZ-UHFFFAOYSA-N
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Description

3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the CAS Number: 1609409-33-7 . It has a molecular weight of 301.77 and its molecular formula is C14H20ClNO4 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride is 1S/C14H19NO4.ClH/c1-17-13-4-2-3-12 (11-16)14 (13)19-10-7-15-5-8-18-9-6-15;/h2-4,11H,5-10H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 301.77 and its molecular formula is C14H20ClNO4 . The InChI code for this compound is 1S/C14H19NO4.ClH/c1-17-13-4-2-3-12 (11-16)14 (13)19-10-7-15-5-8-18-9-6-15;/h2-4,11H,5-10H2,1H3;1H .

Scientific Research Applications

Synthesis and Characterization

This compound and related derivatives have been explored for various scientific applications, including the synthesis of novel silver(I) complexes. For instance, silver(I) complexes incorporating 3-methoxy-4-[2-(morpholine-1-yl)ethoxy]benzaldehyde thiosemicarbazone derivatives exhibited significant cytotoxic activity against human tumor cells, highlighting potential applications in cancer research (Silva et al., 2020). These complexes have shown to induce apoptosis and mitochondrial membrane depolarization in triple-negative breast cancer cells, further emphasizing their importance in medicinal chemistry and drug development.

Catalysis and Material Science

In material science, the compound has been involved in the synthesis of Co(II)4O4 cubes through solvothermal syntheses, demonstrating the efficiency of microwave heating over traditional methods in crystal formation and magnetic property studies (Zhang et al., 2013). This research contributes to the development of materials with potential applications in magnetism and electronics.

Nonlinear Optical Properties

Exploration into the physical characteristics of organic nonlinear optical crystals, specifically 3-methoxy 4-hydroxy benzaldehyde (MHBA), has shown promising results. The study on MHBA, a compound closely related in structure, has provided insights into its optical transmission, mechanical hardness, and laser damage resistance, revealing its potential for applications in photonics and laser technology (Venkataramanan et al., 1994).

Enzyme Catalysis in Organic Synthesis

The compound's derivatives have been utilized in enzyme-catalyzed asymmetric C–C-bond formation processes, demonstrating the enzymatic synthesis of chiral compounds. Such methodologies are crucial for the production of pharmaceuticals and fine chemicals, offering a green and efficient alternative to traditional synthetic routes (Kühl et al., 2007).

Antimutagenic Effects

Benzaldehyde derivatives, including compounds similar in structure to 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride, have shown bio-antimutagenic effects against mutagenesis induced by certain compounds in Escherichia coli. This research opens pathways to understanding the antimutagenic properties of benzaldehyde derivatives and their potential applications in protecting against genetic mutations (Watanabe et al., 1988).

properties

IUPAC Name

3-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-17-13-4-2-3-12(11-16)14(13)19-10-7-15-5-8-18-9-6-15;/h2-4,11H,5-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVLIKOBPWTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2CCOCC2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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